Welcome to the BenchChem Online Store!
molecular formula C7H15NO2 B3058209 Methyl 3-amino-2,2-dimethylbutanoate CAS No. 88413-76-7

Methyl 3-amino-2,2-dimethylbutanoate

Cat. No. B3058209
M. Wt: 145.2 g/mol
InChI Key: HYUUPJAZVLZSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09221826B2

Procedure details

To a solution of methyl 3-(benzylamino)-2,2-dimethylbutanoate (5 g) in MeOH (150 ml) was added 10% palladium on carbon (1.5 g) at rt and the reaction mixture was stirred under hydrogen (balloon pressure) overnight at rt. After completion, the reaction mixture was filtered over a celite pad and the residue was washed with MeOH (25 ml). A saturated solution of hydrogen chloride in MeOH (50 ml) was added to the reaction mixture and allowed to stir overnight at rt. Methanol was removed under reduced pressure and the crude mass was triturated with diethyl ether (50 ml) to give the hydrochloride salt of the title compound (2.6 g). 1H NMR (400 MHz, DMSO-d6): δ 1.11-1.15 (m, 9H), 3.41-3.43 (m, 1H), 3.64 (s, 3H), 8.148 (bs, 3H).
Name
methyl 3-(benzylamino)-2,2-dimethylbutanoate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]([CH3:17])[C:10]([CH3:16])([CH3:15])[C:11]([O:13][CH3:14])=[O:12])C1C=CC=CC=1>CO.[Pd]>[NH2:8][CH:9]([CH3:17])[C:10]([CH3:16])([CH3:15])[C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
methyl 3-(benzylamino)-2,2-dimethylbutanoate
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(C(C(=O)OC)(C)C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred under hydrogen (balloon pressure) overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After completion, the reaction mixture was filtered over a celite pad
WASH
Type
WASH
Details
the residue was washed with MeOH (25 ml)
ADDITION
Type
ADDITION
Details
A saturated solution of hydrogen chloride in MeOH (50 ml) was added to the reaction mixture
STIRRING
Type
STIRRING
Details
to stir overnight at rt
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Methanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude mass was triturated with diethyl ether (50 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
NC(C(C(=O)OC)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.